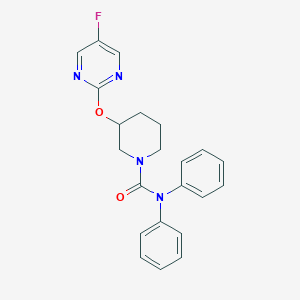

![molecular formula C22H27N5O B2373022 2-(4-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)piperazin-1-yl)ethanol CAS No. 896828-63-0](/img/structure/B2373022.png)

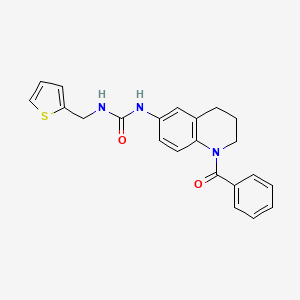

2-(4-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)piperazin-1-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Starting Materials: The pyrazolo[1,5-a]pyrimidine intermediate and piperazine.

Reaction Conditions: Nucleophilic substitution reactions, typically conducted in polar aprotic solvents like DMF or DMSO, with heating.

Attachment of the Ethanol Group

Starting Materials: The piperazine-substituted intermediate and ethylene oxide or similar reagents.

Reaction Conditions: Nucleophilic addition reactions, often performed under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)piperazin-1-yl)ethanol typically involves multi-step organic synthesis

-

Formation of the Pyrazolo[1,5-a]pyrimidine Core

Starting Materials: 2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazole and appropriate aldehydes or ketones.

Reaction Conditions: Cyclization reactions often involve acidic or basic catalysts under reflux conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, forming aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine ring, potentially reducing double bonds or nitro groups if present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of bases (e.g., NaOH, K₂CO₃) are typical.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids from the ethanol group.

Reduction: Hydrogenated derivatives of the pyrazolo[1,5-a]pyrimidine ring.

Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound may interact with various enzymes and receptors, making it a candidate for drug development. Its potential to modulate biological pathways can be harnessed for therapeutic purposes.

Medicine

In medicine, the compound’s structure suggests it could be used to develop drugs targeting specific diseases. Its interactions with biological targets could lead to treatments for conditions such as cancer, neurological disorders, or infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it useful in various manufacturing processes.

Wirkmechanismus

The mechanism of action of 2-(4-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)piperazin-1-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, modulating the activity of these targets. This can lead to changes in cellular pathways, ultimately resulting in the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)piperazin-1-yl)propanol

- 2-(4-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)piperazin-1-yl)butanol

Uniqueness

Compared to similar compounds, 2-(4-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)piperazin-1-yl)ethanol stands out due to its specific ethanol moiety, which can influence its solubility, reactivity, and biological activity. This makes it a unique candidate for specific applications where these properties are advantageous.

Eigenschaften

IUPAC Name |

2-[4-(11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O/c1-16-20(17-6-3-2-4-7-17)21-23-19-9-5-8-18(19)22(27(21)24-16)26-12-10-25(11-13-26)14-15-28/h2-4,6-7,28H,5,8-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURKVDGZQPOWPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5CCN(CC5)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2372941.png)

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2372947.png)

![2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2372950.png)

![6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2372957.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2372958.png)